

# Dolutegravir-Based Two-Drug vs. Three-Drug Regimens: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide for researchers and drug development professionals on the clinical efficacy of **dolutegravir**-based two-drug regimens (2DR) compared to traditional three-drug regimens (3DR) for the treatment of HIV-1.

Recent advancements in antiretroviral therapy (ART) have led to the development of simplified two-drug regimens (2DR) centered around the potent integrase strand transfer inhibitor (INSTI), **dolutegravir**. These regimens challenge the long-standing paradigm of three-drug regimens (3DR) by offering the potential for reduced drug toxicity, lower costs, and a decreased pill burden for individuals with HIV-1. This guide provides a comprehensive comparison of the efficacy of **dolutegravir**-based 2DR versus 3DR, supported by data from pivotal clinical trials.

### **Data Presentation: Efficacy and Safety Outcomes**

The following tables summarize key quantitative data from major clinical trials comparing **dolutegravir**-based 2DR and 3DR in both treatment-naive and virologically suppressed patient populations.

### For Treatment-Naive Patients

The GEMINI-1 and GEMINI-2 trials were pivotal in establishing the efficacy of a **dolutegravir**-based 2DR for initial HIV-1 treatment.[1]

Table 1: Virologic and Immunologic Outcomes in Treatment-Naive Adults (GEMINI-1 & GEMINI-2 Pooled Analysis)



| Outcome Measure (Week<br>144)                      | Dolutegravir + Lamivudine<br>(2DR) | Dolutegravir + TDF/FTC<br>(3DR) |
|----------------------------------------------------|------------------------------------|---------------------------------|
| Virologic Suppression (HIV-1<br>RNA <50 copies/mL) | 86%                                | 89.5%                           |
| Mean Change in CD4+ Cell Count from Baseline       | +295 cells/μL                      | +295 cells/μL                   |

Source: Cahn P, et al. AIDS. 2022.[1]

## For Virologically Suppressed Patients (Switch Studies)

The TANGO and SALSA studies evaluated the efficacy of switching virologically suppressed patients from a stable 3DR to a **dolutegravir**-based 2DR.

Table 2: Virologic Outcomes in Virologically Suppressed Adults (TANGO Study)

| Outcome Measure (Week<br>144)                      | Switch to DTG/3TC (2DR) | Continue TAF-based<br>Regimen (3DR/4DR) |
|----------------------------------------------------|-------------------------|-----------------------------------------|
| Virologic Suppression (HIV-1<br>RNA <50 copies/mL) | 85.9%                   | 81.7%                                   |
| Virologic Failure (HIV-1 RNA<br>≥50 copies/mL)     | <1%                     | 1.3%                                    |

Source: Clinical-Info.HIV.gov[2]

Table 3: Virologic Outcomes in Virologically Suppressed Adults (SALSA Study)



| Outcome Measure (Week<br>48)                       | Switch to DTG/3TC (2DR) | Continue Current<br>Antiretroviral Regimen (≥3<br>Drugs) |
|----------------------------------------------------|-------------------------|----------------------------------------------------------|
| Virologic Suppression (HIV-1<br>RNA <50 copies/mL) | 94.3%                   | 92.7%                                                    |
| Virologic Failure (HIV-1 RNA<br>≥50 copies/mL)     | 0.4%                    | 1.2%                                                     |

Source: Llibre JM, et al. IAS 2021.[3][4]

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for understanding the robustness of the evidence.

### **GEMINI-1** and **GEMINI-2** Studies

- Study Design: These were identical, Phase III, randomized, double-blind, non-inferiority trials.[1]
- Participant Population: Treatment-naive adults with HIV-1, with a screening plasma HIV-1
  RNA between 1,000 and 500,000 copies/mL. Participants were negative for Hepatitis B virus
  (HBV) and had no major resistance-associated mutations.[1]
- Randomization and Treatment: Participants were randomized 1:1 to receive either a 2DR of dolutegravir (50 mg) plus lamivudine (300 mg) or a 3DR of dolutegravir (50 mg) plus tenofovir disoproxil fumarate/emtricitabine (300 mg/200 mg).[1]
- Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48.[1]</li>
- Virologic and Immunologic Assessments: Plasma HIV-1 RNA was quantified at screening, baseline, and regular intervals throughout the study. CD4+ T-cell counts were also monitored at these time points.



### **TANGO Study**

- Study Design: A Phase III, randomized, open-label, active-controlled, non-inferiority study.[5]
- Participant Population: Virologically suppressed (HIV-1 RNA <50 copies/mL for at least 6 months) adults with HIV-1 on a stable tenofovir alafenamide (TAF)-based regimen containing at least three drugs.[5][7]</li>
- Randomization and Treatment: Participants were randomized 1:1 to either switch to a 2DR of dolutegravir (50 mg) plus lamivudine (300 mg) or to continue their TAF-based regimen.[5][7]
- Primary Endpoint: The primary endpoint was the proportion of participants with a plasma
   HIV-1 RNA ≥50 copies/mL at Week 48.[7]
- Virologic Assessment: Plasma HIV-1 RNA was quantified using the Abbott RealTime HIV-1 assay at each study visit.[7]

### **SALSA Study**

- Study Design: A Phase III, randomized, open-label, non-inferiority study.[8][9]
- Participant Population: Virologically suppressed (HIV-1 RNA <50 c/mL for at least six months) adults with HIV-1 on a current antiretroviral regimen consisting of at least three drugs.[4]
- Randomization and Treatment: Participants were randomized 1:1 to either switch to a fixed-dose combination of dolutegravir/lamivudine or continue their current antiretroviral regimen.
   [4][8]
- Primary Endpoint: The proportion of participants with a viral load of HIV-1 RNA ≥50 c/mL at Week 48.[4]

## Mandatory Visualization Dolutegravir Mechanism of Action





**Dolutegravir** is an integrase strand transfer inhibitor (INSTI). It blocks the strand transfer step of retroviral DNA integration, which is essential for the HIV replication cycle.[10][11]



Click to download full resolution via product page

Caption: **Dolutegravir** inhibits HIV integrase.

## **Experimental Workflow: GEMINI Studies (Treatment-Naive)**

The following diagram illustrates the workflow of the GEMINI-1 and GEMINI-2 clinical trials.





Click to download full resolution via product page

Caption: GEMINI studies workflow.

## Logical Relationship: 2DR vs. 3DR Efficacy Comparison

This diagram outlines the logical comparison between the two treatment strategies based on clinical trial outcomes.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dovatohcp.com [dovatohcp.com]
- 2. aidsetc.org [aidsetc.org]
- 3. academic.oup.com [academic.oup.com]



- 4. viivhealthcare.com [viivhealthcare.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. viivexchange.com [viivexchange.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. viivexchange.com [viivexchange.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- To cite this document: BenchChem. [Dolutegravir-Based Two-Drug vs. Three-Drug Regimens: A Comparative Efficacy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560016#efficacy-of-dolutegravir-based-two-drug-versus-three-drug-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com